molecular formula C17H17N5O4 B2814199 N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide CAS No. 1207056-50-5

N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide

Cat. No. B2814199
CAS RN: 1207056-50-5
M. Wt: 355.354
InChI Key: TYKJRXGBKIXHHG-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C17H17N5O4 and its molecular weight is 355.354. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Polyheterocyclic Systems : The synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines has been explored, revealing pronounced antimicrobial properties among some of the synthesized compounds. The study highlights the crucial role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety for antimicrobial activity, providing insights into the structure-activity relationship and the impact of specific groups on biological activity (Sirakanyan et al., 2021).

  • Antibacterial and Antifungal Activities : Research into pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation has shown insecticidal and antibacterial potential. This underscores the compound's utility in developing new antimicrobial agents and the relationship between chemical structure and biological activity (Deohate & Palaspagar, 2020).

Synthesis of Heterocyclic Compounds

  • Regioselective Synthesis : Novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines have been synthesized under solvent-free conditions, demonstrating the feasibility of generating complex heterocyclic systems efficiently and with good yields. This research contributes to the methodology of synthesizing heterocyclic compounds, which are significant in medicinal chemistry (Quiroga et al., 2007).

  • Pyrazoline Derivatives : The synthesis of N-substituted 5-(furan-2-yl)-phenyl pyrazolines and their in-vitro antibacterial activity showcases the chemical versatility of furan-containing compounds. These findings highlight the potential of such compounds in developing new antibacterial agents with specific activities against various bacterial strains (Rani et al., 2015).

Anticonvulsive and Psychotropic Properties

  • New Chemical Entities (NCE) : The synthesis of pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines has been explored, with some derivatives showing significant anticonvulsant activity and sedative effects. This research opens avenues for developing new therapeutic agents targeting neurological disorders (Sirakanyan et al., 2016).

properties

IUPAC Name

N-[5-(furan-2-yl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-25-9-15(23)19-14-8-12(13-6-3-7-26-13)21-22(14)17-18-11-5-2-4-10(11)16(24)20-17/h3,6-8H,2,4-5,9H2,1H3,(H,19,23)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKJRXGBKIXHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide

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